8-Nitro-3,4-dihydroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-3H,4-5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVAGXABCLECJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Nitro 3,4 Dihydroquinolin 2 1h One and Its Derivatives
Direct Synthesis Approaches to Nitro-Dihydroquinolinones
Direct synthesis strategies focus on constructing the nitro-substituted dihydroquinolinone ring system in a sequential manner, involving the introduction of the nitro group and the subsequent formation of the heterocyclic ring.
Strategies for Introducing the Nitro Group
The introduction of a nitro group onto the quinoline (B57606) or related heterocyclic systems is a key step in synthesizing the target compound. The regioselectivity of this electrophilic aromatic substitution can be influenced by the reaction conditions and the presence of other substituents on the aromatic ring. researchgate.net Studies on the nitration of similar structures, like 1,2,3,4-tetrahydroquinoline (B108954), have shown that the position of nitration is highly dependent on whether the nitrogen atom in the heterocyclic ring is protonated or protected. researchgate.net
Nitration is often carried out using a mixture of concentrated nitric and sulfuric acids. researchgate.net However, this method can be harsh and lead to a mixture of products or oxidation. ias.ac.in Alternative, milder nitrating systems have been developed for phenolic compounds, such as using sodium nitrite (B80452) with an oxidant, which could potentially be adapted for the dihydroquinolinone scaffold. ias.ac.in For the synthesis of 8-nitro-2-tetrazolyl-4-carbonylbenzopyran, a related heterocyclic system, nitration of o-hydroxyacetophenone with nitric acid is the initial step, indicating that direct nitration of a suitable precursor is a viable strategy. google.com
A theoretical and experimental study on the nitration of N-protected 1,2,3,4-tetrahydroquinoline derivatives explored various protecting groups and nitrating agents to control the regioselectivity of the reaction. researchgate.net This highlights the importance of substrate control in directing the nitro group to the desired position on the benzene (B151609) ring portion of the molecule.
Cyclization Reactions for Dihydroquinolinone Ring Formation
The formation of the 3,4-dihydroquinolin-2(1H)-one ring is a critical step that can be achieved through various intramolecular cyclization reactions. mdpi.com A common approach involves the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides. This reaction can be promoted by Brønsted acids like H2SO4 and CF3COOH, or Lewis acids such as AlCl3. mdpi.com
Another powerful strategy is radical-mediated cyclization. For instance, N-arylcinnamamides can undergo a cascade radical addition/cyclization process catalyzed by copper or silver to yield substituted dihydroquinolinones. mdpi.com These reactions often exhibit high stereoselectivity. mdpi.com
Domino reactions that combine the reduction of a nitro group with a subsequent cyclization provide an efficient route to the dihydroquinolinone core. nih.gov A dissolving metal reduction-cyclization sequence, for example, can be initiated by reducing an ortho-nitroaryl precursor with iron powder in acid, followed by an intramolecular addition of the newly formed aniline (B41778) to an enone system to close the ring. nih.gov
Below is a table summarizing various cyclization strategies for forming the dihydroquinolinone ring.
| Cyclization Method | Catalyst/Reagent | Substrate Type | Key Features |
| Intramolecular Friedel-Crafts | Brønsted or Lewis Acids (e.g., TFA, AlCl3) | α,β-Unsaturated N-arylamides | Electrophilic cyclization mechanism. mdpi.com |
| Radical Addition/Cyclization | Copper or Silver Catalysts | N-Arylcinnamamides and radical precursors | Forms highly substituted products with good stereoselectivity. mdpi.com |
| Photoredox Cyclization | Organic Photocatalysts (e.g., 4CzIPN) | N-Arylacrylamides | Metal- and additive-free conditions. organic-chemistry.org |
| Domino Reduction/Cyclization | Iron Powder / HCl | o-Nitroaryl enones | Combines nitro reduction and cyclization in one sequence. nih.gov |
Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like dihydroquinolinones in a single pot. nih.gov These reactions combine three or more starting materials, minimizing purification steps and waste generation. organic-chemistry.org
One notable example is a multi-metal catalyzed, one-pot synthesis involving a Rh/Pd/Cu system. This process sequences a conjugate addition, an intramolecular amidation, and a subsequent intermolecular amidation without any intermediate workup, demonstrating a highly modular and practical route to the dihydroquinolinone core. organic-chemistry.org
The Povarov reaction, an inverse electron-demand aza Diels-Alder reaction, is another versatile MCR for synthesizing quinoline derivatives. nih.gov By reacting anilines, alkenes, and an aldehyde component, highly functionalized quinolines can be obtained. This methodology has been successfully applied to the diastereoselective synthesis of fused quinolinone systems using deep eutectic solvents as reusable media. nih.gov While not directly yielding 8-nitro-3,4-dihydroquinolin-2(1H)-one, these MCR strategies could be adapted by using appropriately substituted starting materials, such as a nitro-substituted aniline.
Asymmetric Synthesis of Enantioenriched Dihydroquinolinone Analogs
The development of asymmetric methods to synthesize enantioenriched dihydroquinolinones is of significant interest due to the prevalence of this chiral scaffold in bioactive molecules. researchgate.netorganic-chemistry.org
Organocatalysis has emerged as a powerful tool for this purpose. A bifunctional squaramide-based organocatalyst has been used to facilitate an asymmetric [4+2]-cyclization between 2-amino-β-nitrostyrenes and azlactones. researchgate.netscilit.com This method allows for the creation of structurally complex chiral dihydroquinolinones containing tetrasubstituted carbon stereocenters with good yields and high enantioselectivity. researchgate.netscilit.com
Palladium-catalyzed reactions have also been successfully employed. An efficient decarboxylative [4+2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids, using a P-chiral mono-phosphorus ligand (BI-DIME), yields structurally diverse 3,4-dihydroquinolin-2-ones with two adjacent stereocenters. organic-chemistry.org The reaction proceeds with high yields and excellent stereoselectivities (up to 97% ee). organic-chemistry.org These asymmetric strategies provide pathways to chiral derivatives of this compound, assuming the nitro group is compatible with the catalytic system or is introduced in a subsequent step.
Derivatization from Precursors
Functional Group Interconversions, including Nitro Group Reduction to Amines
A key derivatization of this compound is the reduction of the nitro group to the corresponding 8-amino derivative. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reagents and conditions. unacademy.comwikipedia.org The resulting amine is a versatile intermediate for further functionalization.
Common methods for nitro group reduction include catalytic hydrogenation and chemical reduction with metals in acidic media. unacademy.comcommonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient but may also reduce other functional groups. commonorganicchemistry.com Metal/acid systems, such as iron, zinc, or tin(II) chloride in the presence of an acid like HCl or acetic acid, offer a milder alternative that can be more chemoselective. nih.govcommonorganicchemistry.com A novel process utilizing trichlorosilane (B8805176) in the presence of an organic base has also been reported as a highly chemoselective method for reducing nitro groups without affecting other sensitive functionalities. google.com
The table below compares several common methods for the reduction of aromatic nitro compounds to amines.
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| H2, Pd/C | Hydrogen atmosphere | High efficiency, common method. commonorganicchemistry.com | Can reduce other functional groups (e.g., alkenes, dehalogenation). commonorganicchemistry.com |
| Iron (Fe), Acid (HCl, AcOH) | Refluxing acid | Mild, chemoselective, economical. nih.govcommonorganicchemistry.com | Requires stoichiometric amounts of metal and acid. |
| Tin(II) Chloride (SnCl2) | Acidic or alcoholic solvent | Mild, good for substrates with other reducible groups. commonorganicchemistry.com | Tin waste can be an environmental concern. |
| Zinc (Zn), Acid (AcOH) | Acidic conditions | Mild and chemoselective. commonorganicchemistry.com | Stoichiometric metal usage. |
| Trichlorosilane (HSiCl3), Base | Organic solvent | Highly chemoselective. google.com | Reagent is sensitive to moisture. |
Halogenation and Alkylation Strategies on the Quinolinone Nucleus
The functionalization of the quinolinone core, particularly when substituted with a strongly electron-withdrawing group like a nitro group, is a key area of research for creating diverse chemical libraries. The electronic properties conferred by the nitro group and the lactam moiety significantly influence the reactivity of the aromatic ring, dictating the strategies for halogenation and alkylation.
Alkylation via Nitro-Promoted Nucleophilic Substitution
The presence of one or more nitro groups on the quinolone framework profoundly activates the ring system towards nucleophilic attack. nih.govlibretexts.org This activation facilitates carbon-carbon bond formation, providing a powerful route for alkylation. One of the most effective strategies is the cine-substitution reaction, which allows for regioselective functionalization at the C4-position of the quinolone nucleus. nih.gov
The mechanism is initiated by the nucleophilic addition of a carbon nucleophile to the electron-deficient C4-position of a nitro-substituted quinolone. This attack forms a transient adduct intermediate, which can be described as a 3,4-dihydroquinolone derivative. nih.gov Following the formation of this intermediate, a proton transfer occurs, and subsequent elimination of nitrous acid (HNO₂) leads to aromatization, yielding the C4-functionalized quinolone product. nih.gov
A variety of carbon nucleophiles have been successfully employed in this type of reaction, demonstrating its versatility for introducing complex alkyl groups onto the quinolinone skeleton. Research on multi-nitrated quinolone systems has shown that ketones and their enamine derivatives are effective nucleophiles for this transformation. nih.gov The reaction with enamines can proceed efficiently at room temperature in the presence of water, leading to the formation of an acylmethyl group at the C4-position after hydrolysis of the resulting iminium ion. nih.gov
The table below summarizes the types of carbon nucleophiles utilized in nitro-activated cine-substitution reactions on quinolone systems.
| Nucleophile Class | Specific Example(s) | Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1,3-Dicarbonyl Compounds | Diketones, Keto esters, Diesters | Typically requires a base (e.g., triethylamine) | Efficient C4-functionalization via cine-substitution | nih.gov |
| Ketones | Various aliphatic and cyclic ketones | Base-mediated | Formation of a C-C bond at the C4-position | nih.gov |
| Enamines | Enamines derived from ketones (e.g., morpholine (B109124) enamines) | Room temperature, often with water present for hydrolysis | Results in an acylmethyl group at C4 after iminium ion hydrolysis | nih.gov |
| Nitroalkanes | - | Base-mediated | Introduction of a nitroalkyl moiety at C4 | nih.gov |
While these examples primarily involve quinolone systems that are not saturated in the C3-C4 position, the mechanism proceeds through a 3,4-dihydroquinolone intermediate, making the strategy highly relevant to the modification of the this compound nucleus. nih.gov
Halogenation Strategies
Direct halogenation of the this compound nucleus is challenging due to the electronic nature of the compound. The aromatic ring is significantly deactivated towards electrophilic aromatic substitution by the combined electron-withdrawing effects of the C8-nitro group and the C2-carbonyl group of the lactam ring.
In contrast, related quinoline compounds with electron-donating groups, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, readily undergo electrophilic bromination. acgpubs.org For example, the bromination of 8-hydroxyquinoline can yield a mixture of mono- and di-brominated products (7-bromo- and 5,7-dibromo derivatives), highlighting the strong activating effect of the hydroxyl group. acgpubs.org Similarly, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C5 position. acgpubs.org These reactions proceed via a standard electrophilic aromatic substitution mechanism, which is not favored for the electron-poor ring of this compound.
For an electron-deficient system like this compound, a more plausible pathway for halogenation would be nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This mechanism requires the presence of a suitable leaving group on the aromatic ring. The reaction proceeds through the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgnih.gov The presence of the nitro group is crucial for stabilizing the negative charge of the intermediate, particularly if it is positioned ortho or para to the leaving group. libretexts.org Therefore, synthetic strategies aimed at halogenating the this compound core would likely need to start from a precursor already bearing a leaving group (such as a halogen) at a different position on the ring, which could then be substituted by another halide.
Chemical Modification Strategies and Structure Activity Relationships Sar of 8 Nitro 3,4 Dihydroquinolin 2 1h One
Rationale for Scaffold Modification in Dihydroquinolinone Analogs
The primary goal of modifying the dihydroquinolinone scaffold is to optimize a lead compound into a more effective and safer therapeutic agent. acs.orgnih.gov This process, a cornerstone of medicinal chemistry, aims to address several key aspects of a drug candidate's profile. nih.govpatsnap.com
Key objectives for modifying the dihydroquinolinone scaffold include:
Enhancing Potency: Alterations to the core structure can improve the molecule's interaction with its biological target, leading to a stronger binding affinity and, consequently, greater therapeutic effect at lower concentrations. patsnap.com
Improving Selectivity: Many drugs interact with multiple targets, which can lead to undesirable side effects. Modifications can be designed to increase the compound's affinity for the intended target over other related targets, thereby reducing off-target effects. researchgate.netresearchgate.net
Optimizing Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical to its success as a drug. Scaffold modification can alter physicochemical properties like solubility and lipophilicity to improve oral bioavailability, achieve better distribution to the target tissue, reduce the rate of metabolic breakdown, and control the route of excretion. patsnap.comrsc.org
Reducing Toxicity: By eliminating or modifying parts of the molecule associated with toxicity (toxicophores), medicinal chemists can create safer drug candidates. wikipedia.organkara.edu.tr
Navigating Intellectual Property: Creating novel analogs with distinct chemical structures allows for the generation of new intellectual property, which is essential in the pharmaceutical industry. drughunter.com
Strategies like scaffold hopping, where the core structure is replaced with a functionally similar but structurally different one, are employed to discover novel chemotypes with improved properties. nih.govresearchgate.net Ultimately, the rationale for these modifications is to systematically tune the molecule's properties to achieve an optimal balance of efficacy, safety, and drug-like characteristics. nih.gov
Positional Modifications and Their Impact on Biological Activity
The biological activity of dihydroquinolinone analogs can be significantly influenced by the nature and position of substituents on the bicyclic ring system.
While specific studies on the conformational effects of an 8-nitro group on 3,4-dihydroquinolin-2(1H)-one are not extensively detailed in the provided literature, general principles suggest that the bulky and strongly electron-withdrawing nitro group would have a significant impact. It can influence the planarity of the aromatic portion of the scaffold and potentially restrict the rotation of adjacent bonds, thereby affecting how the molecule fits into a target's binding site. In studies of other 8-substituted quinolines, electronegative groups at this position were found to be more effective in certain biological assays, suggesting that the electronic effects of substituents at C-8 are crucial for activity. u-tokyo.ac.jp
Modifications at other positions of the dihydroquinolinone ring have been explored to establish clear structure-activity relationships.
C-6 and C-7 Positions: These positions are frequently modified to enhance biological activity. In one study on p38 MAP kinase inhibitors, replacing the dihydroquinolinone scaffold with a quinolinone and introducing amino acid side chains at the C-7 position led to a series of very potent compounds. nih.govresearchgate.net Similarly, in the context of hepatitis C virus (HCV) inhibitors based on a related isoquinoline-1,3-dione scaffold, C-6 aryl substituted analogs were found to inhibit both the HCV replicon and the NS5B polymerase enzyme. nih.gov
N-1 Position: The nitrogen atom of the lactam ring is another key site for modification. Attaching different side chains to this position can significantly alter the compound's properties.
The following table summarizes findings from a study on 3,4-dihydroquinolin-2(1H)-one derivatives as neuronal nitric oxide synthase (nNOS) inhibitors, highlighting the impact of side chain length and terminal amine groups attached via the N-1 position.
| Compound | Side Chain at N-1 | Terminal Amine | nNOS IC50 (nM) | Selectivity (eNOS/nNOS) |
|---|---|---|---|---|
| 26 | 2-carbon alkyl | Piperidine | 500 | 32 |
| 27 | 2-carbon alkyl | Hexamethyleneimine | 320 | 72 |
| 28 | 2-carbon alkyl | (R)-2-methylpyrrolidine | 340 | 150 |
| 29 | 2-carbon alkyl | Pyrrolidine (B122466) | 160 | 180 |
Table 1. Structure-Activity Relationships of N-1 Substituted 3,4-dihydroquinolin-2(1H)-one Analogs.
Side Chain Variations and Linker Length Optimization
The optimization of side chains and the linkers that connect them to the dihydroquinolinone scaffold is a critical strategy for modulating biological activity. The length and flexibility of the linker, as well as the nature of the terminal functional group, can dictate the molecule's ability to reach and interact with specific binding pockets within a target protein.
In the development of selective nitric oxide synthase (NOS) inhibitors, the length of the alkyl side chain attached at the N-1 position of the 3,4-dihydroquinolin-2(1H)-one scaffold was a key determinant of potency and selectivity. A systematic study showed that for a series of analogs, inhibitory potency for the neuronal isoform (nNOS) was dependent on both the linker length and the type of terminal amine. For instance, among compounds with a two-carbon alkyl side chain, the derivative with a terminal pyrrolidine group (compound 29) was the most potent nNOS inhibitor and also the most selective over the endothelial isoform (eNOS). This highlights how subtle changes in side chain composition can lead to significant differences in biological outcomes.
Bioisosteric Replacement Approaches in Dihydroquinolinone Medicinal Chemistry
Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or group of atoms in a lead compound is replaced by another with similar physical or chemical properties to enhance desired attributes. patsnap.comwikipedia.org This approach is widely used to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles while retaining the core biological activity. nih.govspirochem.com The underlying principle is that bioisosteres often mimic the size, shape, and electronic properties of the original functional group, allowing for similar biological interactions. drughunter.com
Classical bioisosteres are atoms or groups that share the same valency and have similar steric and electronic characteristics. ankara.edu.trijrrjournal.com This concept was originally based on the observation that atoms with the same number of valence electrons could have similar properties. wikipedia.org These replacements are often conservative and predictable.
Common examples of classical bioisosteric pairs include:
F vs. H
-OH vs. -NH₂
-Cl vs. -CH₃
-O- vs. -NH- (in a ring or chain)
-C=O vs. -C=S
In the context of dihydroquinolinone modification, a study on p38 MAP kinase inhibitors demonstrated that the dihydroquinolinone scaffold itself could be considered a bioisostere for a quinolinone, with the latter leading to enhanced inhibitory activity in that specific series. nih.gov
Impact of Bioisosteric Replacements on Receptor Binding and Enzyme Inhibition
The replacement of the 8-nitro group with non-classical bioisosteres can have a profound impact on the compound's ability to bind to specific receptors or inhibit enzymes. Structure-activity relationship studies on related quinoline (B57606) and quinolinone derivatives have demonstrated that modifications at the 8-position can significantly alter biological activity. For example, in the context of other quinoline-based compounds, substitutions at this position have been shown to influence their activity as antimalarial agents or their interaction with various receptors and enzymes.
However, detailed, publicly available research specifically quantifying the impact of non-classical bioisosteric replacement of the nitro group in 8-Nitro-3,4-dihydroquinolin-2(1H)-one on receptor binding affinities or enzyme inhibition constants is limited. Such studies would typically involve the synthesis of a series of analogs where the 8-nitro group is replaced by moieties like -CF3 or -CN, followed by in vitro assays to determine their binding constants (e.g., Ki or IC50 values) against a panel of relevant biological targets.
The hypothetical data in the tables below illustrates the type of information that would be generated from such studies, providing a comparative analysis of the parent nitro compound and its bioisosteric analogs.
Table 1: Hypothetical Receptor Binding Affinities of 8-Substituted-3,4-dihydroquinolin-2(1H)-one Analogs
| Compound | 8-Substituent | Receptor X (Ki, nM) | Receptor Y (Ki, nM) |
| 1 | -NO2 | 50 | 250 |
| 2 | -CF3 | 75 | 150 |
| 3 | -CN | 120 | 300 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Enzyme Inhibition Potency of 8-Substituted-3,4-dihydroquinolin-2(1H)-one Analogs
| Compound | 8-Substituent | Enzyme A (IC50, µM) | Enzyme B (IC50, µM) |
| 1 | -NO2 | 1.2 | 5.8 |
| 2 | -CF3 | 0.8 | 3.5 |
| 3 | -CN | 2.5 | 8.1 |
This table presents hypothetical data for illustrative purposes.
The data in these hypothetical tables would suggest that replacing the nitro group with a trifluoromethyl group might, for instance, improve potency against Enzyme A while modulating receptor selectivity. Conversely, a cyano group might lead to a decrease in activity. The interpretation of such data is crucial for guiding further drug design efforts. The electronic and steric differences between the nitro, trifluoromethyl, and cyano groups would be analyzed in the context of the binding pocket of the target receptor or enzyme to rationalize the observed changes in affinity or potency.
Computational and Theoretical Studies of 8 Nitro 3,4 Dihydroquinolin 2 1h One and Its Analogs
Molecular Docking Investigations in Target Receptor/Enzyme Binding
Molecular docking has emerged as a crucial tool in predicting the interactions between small molecules, such as 8-Nitro-3,4-dihydroquinolin-2(1H)-one and its analogs, and their biological targets. These computational simulations are instrumental in elucidating the binding modes and affinities that govern the compound's potential efficacy.
Ligand-Protein Interaction Analysis and Binding Site Characterization
Molecular docking studies on quinolinone and nitroaromatic compounds have revealed key interaction patterns within the binding sites of various proteins. For instance, studies on quinoline (B57606) derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to enzymes like sortase A of Staphylococcus aureus. The analysis of protein-ligand complexes using tools like PyMOL and PLIP allows for the detailed visualization of polar and non-polar contacts, which are critical for understanding the molecular basis of recognition.
The characterization of the binding site involves identifying key amino acid residues that form favorable interactions with the ligand. For quinazolinone derivatives targeting MMP-13, key residues such as Ala238, Thr245, and Met253 have been identified as important for inhibitor binding and stability through hydrogen bonding and electrostatic interactions.
| Interaction Type | Potential Interacting Residues/Features | Significance in Binding |
| Hydrogen Bonding | Amino acid side chains (e.g., Ser, Thr, Asn, Gln), backbone atoms | Directional interactions that contribute to specificity and affinity. |
| Hydrophobic Interactions | Aliphatic and aromatic amino acid side chains (e.g., Ala, Val, Leu, Ile, Phe, Trp) | Non-directional interactions that are crucial for burying nonpolar surfaces. |
| π-hole Interactions | Residues with lone-pair electrons (e.g., Asp, Glu, Ser, Met) | Electrostatic interactions involving the electron-deficient region of the nitro group. |
| π-π Stacking | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp, His) | Non-covalent interactions between aromatic rings. |
Prediction of Binding Affinities and Modes
The primary goal of molecular docking is to predict the binding affinity and the most favorable binding pose of a ligand within a protein's active site. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more stable complex. For example, docking studies of thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a have reported binding affinities ranging from -5.3 to -6.1 kcal/mol. mdpi.com Similarly, pyrimidohexahydroquinoline derivatives have shown binding energies as high as -8.97 kcal/mol against the Mcl-1 enzyme. nih.gov
The predicted binding mode provides a three-dimensional representation of the ligand-protein complex, illustrating the specific interactions that stabilize the binding. This information is invaluable for structure-activity relationship (SAR) studies, where modifications to the ligand's structure are correlated with changes in biological activity. For instance, the orientation of the nitro group in this compound within a binding pocket can significantly influence its interactions and, consequently, its inhibitory potential.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12, PHE-15 |
| Pyrimidohexahydroquinoline derivatives | Mcl-1 | up to -8.97 | Not specified |
| Quinazolinone derivatives | MMP-13 | Not specified | Ala238, Thr245, Thr247, Met253 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational flexibility of both the ligand and the protein over time. MD simulations are crucial for validating the stability of the docked poses and for a more accurate estimation of binding free energies.
By simulating the movement of atoms over a period of time, typically nanoseconds, MD can reveal changes in the ligand's conformation and its interactions with the surrounding amino acid residues. This is particularly important for flexible molecules like derivatives of this compound, where different conformers may have varying affinities for the target. The stability of key interactions, such as hydrogen bonds, observed in docking can be monitored throughout the simulation to confirm their persistence. For quinazolinone inhibitors of MMP-13, MD simulations have been used to confirm the stability of hydrogen bonding interactions with residues like Ser250 and Gly248.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules like this compound. These calculations are essential for elucidating the electronic structure, reactivity, and other molecular properties that are not accessible through classical molecular mechanics methods.
Electronic Structure and Reactivity Analysis
DFT studies on quinoline derivatives have been employed to analyze their electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.
The presence of the electron-withdrawing nitro group in the 8-position of the quinolinone ring is expected to significantly influence the electronic properties of the molecule. It can lower the energy of the LUMO, making the compound more susceptible to nucleophilic attack and reduction. Molecular electrostatic potential (MEP) maps, generated from DFT calculations, can visualize the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for intermolecular interactions.
Prediction of Redox Potentials
The nitroaromatic nature of this compound makes its redox properties a subject of significant interest, particularly in the context of its potential bioactivation through enzymatic reduction. Computational methods have been developed to predict the one-electron reduction potentials of nitroaromatic compounds.
A study focused on a series of 31 derivatives of 8-nitroquinolin-2(1H)-one employed computational chemistry to design compounds with a wide range of redox potentials (from -1.1 to -0.45 V). nih.gov This research highlighted a correlation between the redox potential and the antileishmanial activity of these compounds, with substrates having a redox potential above -0.6 V showing activity against L. infantum. nih.gov The computational models developed in such studies are valuable tools for predicting the redox behavior of new analogs and for guiding the synthesis of compounds with desired electrochemical properties. These predictive models often utilize DFT calculations in conjunction with a continuum solvation model to accurately estimate the reduction potentials in a specific medium. acs.orgnih.gov
| Compound Series | Redox Potential Range (V) | Correlation with Activity | Computational Method |
| 8-nitroquinolin-2(1H)-one derivatives | -1.1 to -0.45 | Activity against L. infantum for potentials > -0.6 V | DFT with continuum solvation model |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Relevant to Compound Design
In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile is crucial for its progression as a potential therapeutic agent. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions serve as a cost-effective and rapid method to evaluate these properties, guiding the design of analogs with more favorable characteristics. For derivatives of 8-nitroquinolin-2(1H)-one, computational studies have been employed to forecast their drug-likeness and pharmacokinetic behavior.
One such study on a series of 8-nitroquinoline (B147351) hydrazides demonstrated the utility of ADMET profiling in identifying promising drug candidates. bohrium.com The computational analysis of these compounds for properties such as absorption, distribution, metabolism, and excretion revealed that a methyl-substituted derivative, in particular, was highlighted as a favorable drug molecule that complied with most of the desired ADMET properties. bohrium.com
In a comprehensive investigation of 31 derivatives of the 8-nitroquinolin-2(1H)-one pharmacophore, preliminary in vitro pharmacokinetic parameters were established for a particularly potent antiprotozoal "hit" compound. nih.gov This experimental data, which complements the in silico predictions, revealed a good in vitro microsomal stability, with a half-life greater than 40 minutes. nih.gov Furthermore, the compound exhibited a high degree of binding to human albumin, at 92%. nih.gov Such preliminary data is invaluable for understanding how these compounds might behave in vivo and for guiding further structural modifications to optimize their pharmacokinetic profiles.
The following table summarizes key ADME-relevant parameters that are typically evaluated in such in silico studies, based on general principles of computational drug design.
| Parameter | Desired Range/Characteristic | Relevance to Drug Design |
| Molecular Weight | < 500 g/mol | Influences solubility, permeability, and overall size for receptor binding. |
| LogP (Lipophilicity) | -0.4 to +5.6 | Affects absorption, distribution, metabolism, and excretion. |
| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability and solubility. |
| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and binding interactions. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |
| Microsomal Stability | High (long half-life) | Indicates resistance to metabolic breakdown by liver enzymes. |
| Plasma Protein Binding | Moderate | Affects the free concentration of the drug available to exert its pharmacological effect. |
This table presents generally accepted desirable ranges for oral drug candidates and is for illustrative purposes.
Advanced Computational Techniques in Drug Design
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing critical insights into the stability and packing of molecular structures. researchgate.netnih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific atom-atom contacts and their relative contributions. researchgate.netnih.gov For nitro-containing heterocyclic compounds similar to this compound, Hirshfeld surface analysis has been instrumental in elucidating the nature of non-covalent interactions that govern their solid-state architecture.
Studies on related quinoxaline (B1680401) and quinoline derivatives reveal that the crystal packing is often dominated by a combination of weak interactions. researchgate.netmdpi.com The most significant contributions typically arise from H···H, O···H/H···O, and C···H/H···C contacts, which collectively account for a large percentage of the total Hirshfeld surface area. researchgate.netscilit.com For instance, in an analysis of a nitro-substituted quinoxalin-2(1H)-one, H···H contacts contributed to 43.5% of the crystal packing, while H···O/O···H interactions accounted for 30.8%. researchgate.net The red spots on the dnorm mapped surface highlight the shortest and strongest intermolecular contacts, which often correspond to hydrogen bonds. nih.gov
The analysis also frequently identifies π-π stacking interactions between aromatic rings, which contribute to the stability of the crystal structure. scilit.com By understanding these intricate networks of interactions, researchers can gain insights into the physicochemical properties of the solid form, such as solubility and stability, which are critical for pharmaceutical development.
The table below details the typical intermolecular contacts and their percentage contributions to the Hirshfeld surface for related nitroaromatic heterocyclic compounds.
| Intermolecular Contact Type | Typical Percentage Contribution | Significance in Crystal Packing |
| H···H | 30 - 60% | Represents the most abundant, though individually weak, contacts. researchgate.netnih.govscilit.com |
| O···H/H···O | 20 - 35% | Indicates the presence of C-H···O hydrogen bonds and other key polar interactions. researchgate.netscilit.com |
| C···H/H···C | 10 - 15% | Contributes to the overall van der Waals forces influencing packing efficiency. scilit.com |
| C···C | 3 - 6% | Often indicative of π-π stacking interactions between aromatic systems. researchgate.net |
| N···H/H···N | 5 - 12% | Highlights interactions involving nitrogen atoms, which can act as hydrogen bond acceptors. scilit.com |
| N···O/O···N | < 5% | Represents interactions involving the nitro group, influencing molecular conformation. researchgate.net |
Data is synthesized from typical findings for similar nitro-containing heterocyclic structures as specific data for the title compound is not available. researchgate.netscilit.com
FMO Analysis for Charge Transfer
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry that provides profound insights into the electronic properties and reactivity of molecules. numberanalytics.comwikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. ajchem-a.com
For 8-nitroquinoline derivatives, FMO analysis has been utilized to elucidate their electronic characteristics and potential for intramolecular charge transfer. bohrium.commdpi.com The presence of both electron-donating (the dihydroquinolinone ring) and electron-withdrawing (the nitro group) moieties suggests a propensity for charge transfer from the HOMO, often localized on the ring system, to the LUMO, which is typically centered on the nitro group. This intramolecular charge transfer is a key feature influencing the molecule's reactivity, spectroscopic properties, and biological activity.
Computational studies, such as those employing Density Functional Theory (DFT), have successfully calculated the HOMO and LUMO energy levels for related structures. bohrium.commdpi.com These calculations help in understanding the electron-accepting and donating capabilities of different parts of the molecule. A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic transitions. ajchem-a.com This information is vital in drug design for predicting how a molecule might interact with biological targets, as charge transfer processes are often integral to receptor-ligand binding and enzyme inhibition.
The following table illustrates the typical findings from FMO analysis of related quinoline derivatives.
| Molecular Orbital | Typical Localization | Role in Chemical Reactivity |
| HOMO | Primarily on the quinoline or dihydroquinolinone ring system. mdpi.com | Acts as the primary electron donor in reactions with electrophiles. |
| LUMO | Often localized on the nitro group and adjacent aromatic ring. mdpi.com | Acts as the primary electron acceptor in reactions with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Varies with substitution (typically 3-5 eV) | A smaller gap indicates higher reactivity and lower kinetic stability. |
This table summarizes general trends observed in computational studies of similar compounds. mdpi.com
Biological Activities and Pharmacological Insights of 8 Nitro 3,4 Dihydroquinolin 2 1h One Derivatives in Vitro Studies
Enzyme Inhibition Potentials
Derivatives based on the quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one structures have been demonstrated to be effective inhibitors of several classes of enzymes in vitro.
Nitric Oxide Synthase (NOS) Isoform Inhibition (nNOS, eNOS, iNOS)
A series of 3,4-dihydroquinolin-2(1H)-one derivatives has been synthesized and evaluated as inhibitors of human Nitric Oxide Synthase (NOS) isoforms. The research focused on developing compounds with high selectivity for the neuronal NOS (nNOS) isoform, which is implicated in various neurological disorders. nih.govnih.gov
Structure-activity relationship (SAR) studies revealed that the nature of the terminal amine and the length of the side chain attached to the quinolinone core are crucial for inhibitory potency and selectivity. In a series with a two-carbon alkyl side chain, a pyrrolidine (B122466) derivative (Compound 29) emerged as the most potent nNOS inhibitor with an IC50 of 160 nM and demonstrated a 180-fold selectivity over the endothelial isoform (eNOS). nih.gov Conversely, derivatives with a three-carbon alkyl side chain were found to be less potent. nih.gov
Interestingly, substitution at the 8-position of the 3,4-dihydroquinolin-2(1H)-one scaffold was found to impact activity. An 8-fluoro substituted compound (Compound 31) was approximately 6-fold less potent against nNOS compared to its unsubstituted counterpart, suggesting that substitution at this position might hinder the adoption of a favorable binding orientation. nih.gov In general, the synthesized compounds exhibited high selectivity for nNOS over both eNOS and inducible NOS (iNOS), with some derivatives showing over 1000-fold selectivity for nNOS over iNOS. nih.gov
| Compound ID | Description | nNOS IC50 (μM) | eNOS IC50 (μM) | iNOS IC50 (μM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 29 | Pyrrolidine derivative (2-carbon side chain) | 0.16 | 29 | >100 | 180 | >625 |
| 26 | Dimethylamino derivative (2-carbon side chain) | 0.58 | 41 | >100 | 71 | >172 |
| 42 | Pyrrolidine derivative (3-carbon side chain) | 1.22 | 47 | >100 | 39 | >82 |
| 31 | 8-Fluoro, dimethylamino derivative | 3.36 | >100 | >100 | >30 | >30 |
| 51 | 8-Fluoro, tetrahydroquinoline derivative | 0.093 | 11 | >100 | 118 | >1075 |
Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one based selective nNOS inhibitors. nih.gov
Aldose Reductase (AKR1B1) Inhibition
Novel series of 3,4-dihydroquinolin-2(1H)-one derivatives have been designed as potent inhibitors of Aldose Reductase (AKR1B1), an enzyme implicated in the pathogenesis of diabetic complications. nih.govsci-hub.se In one study, most of the synthesized derivatives showed significant and selective inhibition of AKR1B1. nih.govsci-hub.se
The most active compound, designated 8a (2-(6-(4-hydroxybenzamido)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid), exhibited an IC50 value of 0.035 μM, which was more potent than the positive control, epalrestat. sci-hub.se Another derivative, the phenolic 3,5-dihydroxyl compound 8b, also showed strong activity. nih.gov These findings suggest that the 3,4-dihydroquinolin-2(1H)-one scaffold is a promising core structure for developing potent AKR1B1 inhibitors. sci-hub.se
| Compound ID | Description | AKR1B1 IC50 (μM) |
| 8a | 2-(6-(4-hydroxybenzamido)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid | 0.035 |
| 8b | Phenolic 3,5-dihydroxyl derivative | Potent Activity Reported |
Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one derivatives as AKR1B1 inhibitors. nih.govsci-hub.se
Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IV, IX)
The inhibitory potential of 3,4-dihydroquinolin-2(1H)-one derivatives has been investigated against several human (h) carbonic anhydrase (CA) isoforms. A study focused on derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, a close structural analog to the 8-nitro variant. nih.govnih.gov These compounds were tested against cytosolic isoforms hCA I and II, membrane-anchored hCA IV, and the tumor-associated hCA IX. nih.govnih.govsemanticscholar.org
The results indicated that hCA IX was the most inhibited isoform, with inhibition constants (Ki) for the derivatives ranging from 243.6 nM to 2785.6 nM. nih.govnih.gov In contrast, the membrane-anchored isoform hCA IV was not inhibited by these compounds. Most derivatives were weak inhibitors of the cytosolic isoforms hCA I and II. nih.govnih.gov This research demonstrates that modifications on the 3,4-dihydroquinolin-2(1H)-one core can lead to isoform-selective CA inhibitors. nih.gov
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |
| 7 | >10000 | >10000 | >10000 | 2785.6 |
| 8 | 8975.4 | >10000 | >10000 | 1874.5 |
| 10 | >10000 | >10000 | >10000 | 243.6 |
| 11 | >10000 | >10000 | >10000 | 458.9 |
| AAZ (Standard) | 250 | 12 | 45 | 25 |
Inhibition data for selected 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. AAZ (Acetazolamide) is a standard CA inhibitor. nih.gov
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
The quinolin-2(1H)-one scaffold has been explored for its potential to inhibit Cyclin-dependent kinase 5 (CDK5), a protein kinase whose deregulation is implicated in neurodegenerative disorders. researchgate.netnih.gov A study described the design, synthesis, and evaluation of quinolin-2(1H)-one derivatives as CDK5 inhibitors. nih.gov While a related series of 3,4-dihydroquinoxaline-2(1H)-one derivatives were screened, none of the tested compounds in that specific series showed an inhibition activity below a 10 µM concentration. researchgate.net Further research is focused on optimizing the quinolin-2(1H)-one scaffold to achieve potent CDK5 inhibition. researchgate.net
Receptor Modulation and Ligand Binding Studies
In addition to enzyme inhibition, derivatives of the 3,4-dihydro-2(1H)-quinolinone core have been evaluated for their ability to bind to and modulate the activity of specific receptors, showing potential for applications in pain management and neurology.
A series of novel 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated in vitro for their binding affinity to sigma-1 (σ1R) and sigma-2 (σ2R) receptors. researchgate.net The structure-activity relationship studies identified compounds with high affinity for the sigma-1 receptor, with some derivatives showing Ki values in the low nanomolar range. For example, one of the most promising derivatives exhibited a Ki of 1.7 nM for the σ1R and showed high selectivity over the σ2R (Ki = 111 nM). researchgate.net
Furthermore, another study investigated a series of 3,4-dihydroquinolin-2(1H)-one derivatives for their binding to the GABA-A receptor. researchgate.net The most active compound, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (Compound 5b), demonstrated the most potent binding affinity to GABA-A receptors with an IC50 value of 0.12 μM. researchgate.net
| Compound ID | Receptor Target | Binding Affinity |
| Lead Derivative | Sigma-1 (σ1R) | Ki = 1.7 nM |
| Lead Derivative | Sigma-2 (σ2R) | Ki = 111 nM |
| Compound 5b | GABA-A | IC50 = 0.12 μM |
Data from receptor binding studies of 3,4-dihydro-2(1H)-quinolinone derivatives. researchgate.netresearchgate.net
Dopamine (B1211576) D4 Receptor (D4R) Antagonism and Selectivity
Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been investigated as potential antagonists for dopamine receptors. Specifically, a series of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives, also known as δ-lactams, were designed and synthesized to explore their activity. In vitro evaluations identified these compounds as a new class of mixed dopamine D2 and D4 receptor antagonists. nih.gov To further delineate the structure-activity relationship (SAR), related γ-lactam (3-piperazinylindolin-2-ones) and ε-lactam (3-piperazinyl-3H,4H,5H-benzo[f]azepin-2-ones) structures were also synthesized and assessed for their receptor binding profiles. nih.gov Another study focused on synthesizing 3,4-dihydroquinolin-2(1H)-one derivatives as potential modulators of the dopamine D2 receptor (D2R), with compound 5e (1-(3-Thiomorpholinopropyl)-3,4-dihydroquinolin-2(1H)-one) showing the highest affinity for D2R among the synthesized compounds. nih.gov
Cannabinoid Receptor (CB2) Agonism
The quinolinone core structure has been explored for its potential as a cannabinoid receptor type 2 (CB2) agonist. Research into related scaffolds, such as 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives, has led to the identification of selective CB2 agonists. mdpi.com While these studies highlight the potential of the broader quinolinone chemical class in targeting the CB2 receptor, specific investigations into 8-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives for CB2 agonism are less defined in the available literature. Optimization of related quinazoline (B50416) and pyrimidine-2,4(1H,3H)-dione scaffolds has successfully produced potent and selective CB2 agonists with improved physicochemical properties, demonstrating the adaptability of similar heterocyclic systems for this target. nih.gov
Excitatory Amino Acid Receptor Antagonism (NMDA/AMPA)
A significant area of investigation for nitro-substituted dihydroquinolinones has been their activity as antagonists of excitatory amino acid receptors. Specifically, 3-nitro-3,4-dihydro-2(1H)-quinolones have been synthesized and evaluated in vitro for their ability to antagonize the N-methyl-D-aspartate (NMDA) receptor at its glycine (B1666218) binding site, as well as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov
The acidity of the 3-nitro substituent plays a crucial role in binding affinity at the glycine/NMDA site, as these compounds are largely deprotonated at physiological pH. nih.gov The 4-unsubstituted analogue 21 demonstrated broad-spectrum antagonist activity at both NMDA and AMPA receptors. nih.gov In contrast, other 3-nitro derivatives showed greater selectivity for the glycine/NMDA site. nih.gov This research suggests that bulkiness at the 4-position is not tolerated for AMPA receptor binding, providing a model for achieving selectivity between these two excitatory amino acid receptors. nih.gov These compounds are recognized as a class of selective non-competitive antagonists of NMDA receptors and/or antagonists of AMPA receptors. google.com
| Compound | Target | Activity Metric | Value (μM) | Reference |
|---|---|---|---|---|
| 3-Nitro analogue (4) | Glycine/NMDA Receptor | IC50 | 1.32 | nih.gov |
| 4-Unsubstituted analogue (21) | NMDA Receptor | Kb | 6.7 | nih.gov |
| AMPA Receptor | Kb | 9.2 |
Endothelin Receptor Antagonism
Nitroderivatives based on various parent compounds have been developed as endothelin receptor antagonists. google.com Patents covering these compounds claim that the addition of a nitro group can lead to improved pharmacological activity compared to the parent molecules. These derivatives are proposed for utility in conditions related to endothelial dysfunction. google.com
Anti-proliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines (In Vitro)
Cell Line Specific Anti-proliferative Effects (e.g., Glioblastoma, Cervical, Lung Cancer Cells)
Derivatives of the quinolinone and tetrahydroquinoline scaffolds have demonstrated significant anti-proliferative effects against various human cancer cell lines in vitro.
Glioblastoma: A study investigating novel derivatives of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol found that the 4-trifluoromethyl substituted derivative (4ag ) exhibited the most potent anti-glioblastoma multiforme (GBM) effect. It displayed significant cytotoxicity against SNB19 and LN229 glioblastoma cell lines, with IC50 values of 38.3 μM and 40.6 μM, respectively. tuni.fi
Cervical and Other Solid Tumors: New 2-glyco-3-nitro-1,2-dihydroquinolines have been synthesized and evaluated for their cytotoxic and anti-proliferative activity against a panel of six human solid tumor cell lines. The results indicated that their activity is in the low micromolar range. researchgate.net
Lung Cancer: A series of 8-phenyltetrahydroquinolinone derivatives were evaluated for anticancer properties. nih.gov Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) showed potent cytotoxicity against the A549 lung cancer cell line. nih.gov
| Compound Derivative | Cancer Cell Line | Cell Line Type | Activity Metric | Value (μM) | Reference |
|---|---|---|---|---|---|
| 4-trifluoromethyl substituted tetrahydroquinoline (4ag) | SNB19 | Glioblastoma | IC50 | 38.3 | tuni.fi |
| LN229 | 40.6 | ||||
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 | Lung | Potent Cytotoxicity | N/A | nih.gov |
| 2-glyco-3-nitro-1,2-dihydroquinolines | Panel of 6 lines | Solid Tumors | GI50 | Low micromolar range | researchgate.net |
Activation of Mitochondrial Mediated Intrinsic Pathway
The anti-proliferative effects of these derivatives are often linked to the induction of apoptosis through the intrinsic, or mitochondrial-mediated, pathway. This pathway is characterized by changes in mitochondrial membrane permeability and the activation of a specific cascade of caspases. nih.gov
In glioblastoma cells, the active tetrahydroquinoline derivative 4ag was shown to trigger apoptosis through the activation of caspases-3 and -7. tuni.fi Furthermore, it induced intracellular reactive oxygen species (iROS), which led to an increase in mitochondrial ROS (mtROS) and the subsequent disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. tuni.fi
Similarly, studies on lung cancer cells found that the tetrahydroquinolinone derivative 4a induced apoptotic cell death via both intrinsic and extrinsic pathways. nih.gov The mechanism involved the activation of the effector caspases, caspase-3 and caspase-7, which are crucial for executing the apoptotic process initiated by mitochondrial signaling. nih.gov
Cell Cycle Arrest Induction (G1/S & G2/M Phases)
Information regarding the induction of cell cycle arrest in the G1/S and G2/M phases by this compound derivatives is not available in the reviewed scientific literature.
Anti-Infective Properties (In Vitro)
Derivatives of the 8-nitroquinolin-2(1H)-one scaffold have demonstrated significant potential as anti-infective agents in various in vitro studies. This is largely attributed to the presence of the nitroaromatic ring, a pharmacophore common to many antimicrobial drugs. encyclopedia.pub The mechanism of action for many nitroaromatic compounds involves their reduction within the target cell to produce toxic intermediates that can damage cellular components, including DNA. encyclopedia.pubresearchgate.net
Antikinetoplastid Activity (e.g., Leishmania infantum, Trypanosoma brucei brucei)
The 8-nitroquinolin-2(1H)-one pharmacophore has been the subject of extensive research for its activity against kinetoplastids, a group of protozoan parasites responsible for diseases such as leishmaniasis and African trypanosomiasis. nih.gov A series of derivatives has been synthesized and evaluated in vitro against both Leishmania infantum and Trypanosoma brucei brucei. nih.govnih.gov
Structure-activity relationship (SAR) studies have revealed key structural features that influence activity. For instance, an intramolecular hydrogen bond between the lactam function and the nitro group at position 8 is crucial for antileishmanial activity. nih.govnih.gov This bond significantly increases the redox potential of the molecule, which is linked to its parasiticidal effect. nih.gov Pharmacomodulation studies have led to the identification of highly potent derivatives. A study involving the synthesis of fifteen new derivatives highlighted a 6-bromo-substituted compound as a particularly potent and selective antitrypanosomal agent, with an EC₅₀ value of 12 nM against T. b. brucei trypomastigotes. nih.govresearchgate.net This level of activity is comparable to or greater than that of several reference drugs. nih.gov
The following table summarizes the in vitro antikinetoplastid activity of selected this compound derivatives.
| Compound/Derivative | Target Organism | Activity (EC₅₀) | Reference(s) |
| 6-bromo-substituted derivative (12) | Trypanosoma brucei brucei | 12 nM | nih.gov, researchgate.net |
| 3-bromo-substituted hit compound (22) | Leishmania infantum | > -0.6 V redox potential required for activity | nih.gov, dundee.ac.uk |
| 3-bromo-substituted hit compound (22) | Trypanosoma brucei brucei | Active, but not correlated with redox potential | nih.gov, dundee.ac.uk |
| 8-nitroquinolin-2(1H)-one | Leishmania infantum | Active | nih.gov |
| 8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | Active | nih.gov |
Bioactivation by Nitroreductases (NTR1)
The anti-infective activity of 8-nitroquinolin-2(1H)-one derivatives is dependent on their bioactivation by parasitic enzymes. researchgate.net These compounds act as prodrugs that are selectively activated by type 1 nitroreductases (NTR1), which are found in kinetoplastids like Leishmania and Trypanosoma but are absent in mammalian cells. researchgate.netnih.gov This selective activation is a key factor in their therapeutic potential.
The NTR1 enzyme catalyzes the reduction of the nitro group on the quinolinone scaffold. researchgate.netnih.gov This process generates cytotoxic metabolites, such as nitroso and hydroxylamine (B1172632) intermediates, which are believed to be responsible for the parasiticidal effects. researchgate.net The efficiency of this bioactivation is linked to the compound's reduction potential. Studies have shown that for antileishmanial activity in this series, only substrates with a redox potential above -0.6 V are effective. nih.govdundee.ac.uk For example, a potent 6-bromo-substituted derivative with a redox potential of -0.37 V/NHE was confirmed to be bioactivated by NTR1 in both Leishmania and Trypanosoma. nih.govresearchgate.net This electrochemical property is a critical consideration in the design of new, effective antikinetoplastid agents based on this scaffold. nih.govresearchgate.net
General Antibacterial Activities
While the primary focus of research on 8-nitroquinolin-2(1H)-one has been its antiparasitic properties, related structures, specifically 8-nitrofluoroquinolone derivatives, have been investigated for antibacterial activity. nih.govnih.gov Quinolones are a major class of antibiotics, and modifications to their core structure can yield compounds with a broad spectrum of activity. nih.gov
In one study, the 8-nitro group on a fluoroquinolone core was found to facilitate the addition of various nucleophiles at the C-7 position, leading to a series of new derivatives. nih.govnih.gov These compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that lipophilicity plays a role in enhancing activity against Gram-positive strains. nih.gov For instance, derivatives with p-toluidine, p-chloroaniline, and aniline (B41778) substitutions showed good activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.govnih.gov Other research on 8-hydroxyquinoline (B1678124) derivatives has also demonstrated potent antimicrobial activity against a wide range of bacteria. researchgate.net
The table below presents the antibacterial activity of selected 8-nitrofluoroquinolone derivatives.
| Derivative | Target Organism | Activity (MIC) | Reference(s) |
| p-toluidine derivative | S. aureus | ~2-5 µg/mL | nih.gov, nih.gov |
| p-chloroaniline derivative | S. aureus | ~2-5 µg/mL | nih.gov, nih.gov |
| aniline derivative | S. aureus | ~2-5 µg/mL | nih.gov, nih.gov |
| 7-ethoxy derivative (11) | Gram-positive bacteria | ~0.58 µg/mL | nih.gov |
| 7-n-butyl derivative (9b) | Gram-positive bacteria | ~0.65 µg/mL | nih.gov |
Mechanistic Investigations at the Molecular Level
Elucidation of Molecular Mechanisms of Action
The primary mechanism of action for many nitroaromatic compounds, including likely 8-Nitro-3,4-dihydroquinolin-2(1H)-one, involves the bioreduction of the nitro group. scielo.brresearchgate.netnih.gov This process is often catalyzed by a variety of flavoenzymes, such as nitroreductases, that are present in both mammalian and microbial cells. nih.govoup.com The reduction can proceed through one- or two-electron transfer pathways, leading to the formation of a series of reactive intermediates. nih.govresearchgate.net
Under anaerobic or hypoxic conditions, the nitro group can be reduced to a nitroso derivative, which can be further reduced to a hydroxylamine (B1172632) and ultimately to an amine. nih.gov These intermediates, particularly the nitroso and hydroxylamine species, are highly reactive electrophiles. oup.com They can interact with and form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage and cytotoxicity. oup.comresearchgate.net
Furthermore, the one-electron reduction of the nitro group can generate a nitro anion radical. researchgate.net In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals and other reactive oxygen species (ROS). nih.govresearchgate.net The resulting oxidative stress can disrupt normal cellular function and contribute to the compound's biological effects.
The proposed bioactivation pathway for this compound is summarized in the table below.
| Step | Reactant | Enzyme/Condition | Product | Biological Consequence |
| 1 | This compound | Nitroreductase (one-electron transfer) | Nitro anion radical | Redox cycling, generation of ROS |
| 2 | This compound | Nitroreductase (two-electron transfer) | Nitroso derivative | Covalent modification of macromolecules |
| 3 | Nitroso derivative | Nitroreductase | Hydroxylamine derivative | Covalent modification of macromolecules, potential mutagenicity |
| 4 | Hydroxylamine derivative | Nitroreductase | Amino derivative | Detoxification product |
Molecular Basis of Biological Selectivity
The biological selectivity of nitroaromatic compounds is often linked to the differential expression and activity of nitroreductase enzymes in various tissues or organisms. For instance, certain nitroaromatic drugs show selective toxicity towards hypoxic tumor cells. mdpi.comnih.gov This is because the low oxygen environment within solid tumors favors the reduction of the nitro group to its cytotoxic metabolites, whereas in well-oxygenated normal tissues, the nitro anion radical is rapidly re-oxidized with minimal toxicity. nih.govnih.gov
This hypoxia-selective activation is a key principle in the design of targeted cancer therapies. mdpi.comnih.gov Therefore, it is plausible that this compound could exhibit selective activity in hypoxic environments, such as those found in solid tumors or anaerobic bacterial infections. The table below illustrates the differential activation based on oxygen levels.
| Condition | Oxygen Level | Predominant Reaction | Outcome |
| Normoxia | High | Re-oxidation of nitro anion radical | Low cytotoxicity, generation of ROS |
| Hypoxia | Low | Full reduction to reactive intermediates | High cytotoxicity, macromolecular damage |
The selectivity can also be influenced by the specific types of nitroreductases present. Different isoforms of these enzymes can have varying substrate specificities and catalytic efficiencies, leading to cell- or organism-specific bioactivation of the compound.
Role of Specific Functional Groups in Mediating Biological Activity
The biological activity of this compound is a composite of the contributions from its distinct functional groups: the nitro group and the 3,4-dihydroquinolin-2(1H)-one scaffold.
The Nitro Group: The nitro group is the primary pharmacophore responsible for the compound's mechanism of action through its bioreduction. scielo.brresearchgate.net Its strong electron-withdrawing nature also significantly influences the electronic properties of the quinolinone ring system, potentially affecting its interaction with biological targets. nih.gov The position of the nitro group is critical. Studies on related nitroquinolones have shown that a nitro group at the 8-position can introduce steric hindrance, potentially distorting the planarity of the quinolone ring and altering its reactivity and biological activity. nih.gov
The table below summarizes the key contributions of each functional group.
| Functional Group | Key Properties | Contribution to Biological Activity |
| 8-Nitro group | Bioreducible, strong electron-withdrawing, potential for steric hindrance | Primary driver of the mechanism of action through formation of reactive intermediates, modulates electronic properties and conformation of the quinolinone ring. |
| 3,4-Dihydroquinolin-2(1H)-one | Heterocyclic lactam, provides structural rigidity | Serves as the molecular scaffold, influences pharmacokinetic properties, participates in binding to biological targets. |
Future Research Directions and Translational Perspectives for 8 Nitro 3,4 Dihydroquinolin 2 1h One
Development of Novel and Green Synthetic Methodologies
The advancement of organic synthesis with a focus on sustainability is paramount for the future development of pharmaceutical compounds. mdpi.com Traditional synthetic routes often involve hazardous reagents, extensive use of organic solvents, and harsh reaction conditions, leading to significant chemical waste. researchgate.netdergipark.org.tr For the synthesis of dihydroquinolinones, including the 8-nitro derivative, future research must prioritize the development of "green" methodologies.
Green chemistry principles offer a roadmap for creating more environmentally benign and efficient synthetic processes. ijesrr.org This includes the use of alternative energy sources like microwave irradiation, which can dramatically reduce reaction times and increase yields. dergipark.org.trijesrr.org Furthermore, employing safer, renewable, or non-toxic solvents such as water or ionic liquids can significantly reduce the environmental impact of chemical production. dergipark.org.tr Catalyst-free synthesis or the use of eco-friendly catalysts (e.g., organocatalysts or enzymes) presents another avenue to avoid toxic and corrosive reagents. mdpi.comresearchgate.net Methodologies that improve atom economy—ensuring that a maximum number of atoms from the reactants are incorporated into the final product—are also a key focus. ijesrr.org Recent approaches for synthesizing dihydroquinolinones have already begun to incorporate some of these principles, such as using metal- and additive-free photoredox cyclization or employing catalysts like bismuth chloride III, which is non-corrosive and low-cost. organic-chemistry.orgresearchgate.net
| Parameter | Traditional Methodologies | Green Methodologies |
|---|---|---|
| Energy Source | Conventional heating (prolonged) | Microwave irradiation, sonication, photochemistry dergipark.org.trijesrr.org |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions researchgate.netdergipark.org.tr |
| Catalysts/Reagents | Stoichiometric, often hazardous reagents (e.g., strong acids, heavy metals) | Catalytic amounts of non-toxic catalysts (organocatalysts, biocatalysts, benign Lewis acids) mdpi.comresearchgate.net |
| Atom Economy | Often low, with significant byproduct formation | High, through multicomponent reactions and efficient cyclizations researchgate.netijesrr.org |
| Waste Generation | High (E-factor often 25-100) researchgate.net | Minimized through catalytic cycles and efficient reactions |
Adapting such green methodologies for the large-scale synthesis of 8-Nitro-3,4-dihydroquinolin-2(1H)-one would not only reduce production costs but also enhance the safety and environmental sustainability of the process.
Exploration of New Pharmacological Targets for Dihydroquinolinone Scaffolds
The dihydroquinolinone core is a "privileged scaffold," meaning it can bind to a variety of biological targets, making it a valuable starting point for drug discovery. nih.gov While research has identified some activities, a vast landscape of potential pharmacological targets remains unexplored for this class of compounds. The tetrahydroquinoline scaffold, a close structural relative, has already shown a wide range of biological applications, including as neurotropic, antineoplastic, and antitubercular agents. nih.gov Similarly, related quinazolinone structures have been investigated as inhibitors of enzymes like MAO-B and GSK3β, which are implicated in neurodegenerative diseases. nih.gov
Future research should involve systematic screening of this compound and its derivatives against a diverse array of molecular targets. This could include:
Kinase Panels: Screening against a broad range of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.
Enzymes in Neurodegeneration: Investigating inhibitory activity against targets like beta-secretase (BACE1) in Alzheimer's disease or leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease.
Antimicrobial Targets: Exploring activity against bacterial enzymes like DNA gyrase and topoisomerase IV, which are known targets for quinolone antibiotics, or against novel targets in drug-resistant microbes. nih.govnih.gov
Epigenetic Targets: Assessing the potential to modulate enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.
| Therapeutic Area | Potential Molecular Target Class | Examples |
|---|---|---|
| Oncology | Protein Kinases, Cell Cycle Regulators | FLT3, Aldehyde Dehydrogenase 1A1 (ALDH1A1) researchgate.net |
| Neurodegenerative Diseases | Enzymes, G-Protein Coupled Receptors (GPCRs) | Monoamine Oxidase B (MAO-B), GSK3β, Dopamine (B1211576) Receptors nih.govmdpi.com |
| Infectious Diseases | Bacterial Enzymes, Viral Proteases | DNA Gyrase, Topoisomerase IV nih.gov |
| Inflammatory Diseases | Cytokines, Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) |
This broad-based screening approach could uncover entirely new therapeutic applications for the dihydroquinolinone scaffold.
Advanced Computational Modeling for Enhanced Lead Optimization
Once a lead compound like this compound demonstrates promising activity, lead optimization is required to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Advanced computational modeling has become an indispensable tool in this process, allowing for the rapid and cost-effective design and evaluation of new analogues. frontiersin.orgnih.gov
Techniques that can be applied include:
Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.com QSAR models can predict the activity of newly designed analogues before they are synthesized.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding, guiding the rational design of more potent inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. mdpi.com This can help assess the stability of the binding pose predicted by docking and reveal conformational changes that may be important for activity.
By employing these computational tools, researchers can systematically modify the structure of this compound to improve its drug-like properties in an iterative cycle of design, synthesis, and testing. patsnap.com
| Technique | Application in Optimizing this compound |
|---|---|
| QSAR | Predict the potency of new derivatives to prioritize synthesis efforts. patsnap.com |
| Molecular Docking | Visualize binding to the target active site and guide structural modifications to enhance affinity and selectivity. nih.gov |
| Molecular Dynamics | Confirm the stability of the drug-target interaction and understand the dynamic behavior of the complex. mdpi.com |
| ADME Prediction | Computationally estimate properties like absorption, distribution, metabolism, and excretion to improve the pharmacokinetic profile. frontiersin.org |
Integration of Multi-Omics Data in Target Identification and Validation
Identifying the precise molecular target of a new compound is a critical yet challenging step in drug discovery. nih.gov A systems biology approach, integrating various "omics" data, offers a powerful way to elucidate a drug's mechanism of action and validate its targets. nygen.io This involves analyzing the global changes in a biological system after treatment with a compound like this compound.
The primary multi-omics fields include:
Genomics: Studying the complete set of DNA to identify genetic factors that may influence drug response.
Transcriptomics: Analyzing the complete set of RNA transcripts to see how the compound alters gene expression.
Proteomics: Investigating the entire set of proteins to identify changes in protein levels or post-translational modifications.
Metabolomics: Examining the complete set of metabolites to understand how the compound affects metabolic pathways.
By integrating these datasets, researchers can build a comprehensive picture of the cellular response to the compound. nih.govnih.gov For instance, if transcriptomic and proteomic data show that the compound consistently alters a specific signaling pathway, the key proteins in that pathway become high-priority candidates for being the drug's direct target. nygen.io This multi-omics approach accelerates target identification and provides a deeper understanding of a drug's on-target and off-target effects, which is crucial for predicting both efficacy and potential toxicity. nygen.iopluto.bio
| Omics Field | Information Provided | Application for this compound |
|---|---|---|
| Genomics | Genetic basis of disease and drug response. nygen.io | Identify patient populations most likely to respond to therapy. |
| Transcriptomics | Changes in gene expression following drug treatment. nih.gov | Reveal affected cellular pathways and potential mechanisms of action. |
| Proteomics | Changes in protein abundance and modification. nih.gov | Directly identify protein targets and downstream signaling effects. |
| Metabolomics | Alterations in metabolic networks. nih.gov | Uncover effects on cellular metabolism and identify biomarkers of drug response. |
Strategies for Overcoming Resistance Mechanisms in Therapeutic Applications (where applicable)
Drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. researchgate.nethilarispublisher.com When a therapeutic agent is developed from the dihydroquinolinone scaffold, it is crucial to anticipate and devise strategies to overcome potential resistance.
Common mechanisms of drug resistance include:
Target Alteration: Mutations in the target protein can prevent the drug from binding effectively. hilarispublisher.com
Drug Efflux: Cancer cells or bacteria can overexpress efflux pumps, which are membrane proteins that actively transport drugs out of the cell, reducing their intracellular concentration. hilarispublisher.comhilarispublisher.com
Drug Inactivation: The cell may produce enzymes that metabolize and inactivate the drug. hilarispublisher.com
Bypass Pathways: The cell can activate alternative signaling or metabolic pathways to circumvent the effect of the drug. hilarispublisher.com
For a compound like this compound, especially if developed as an anticancer or antimicrobial agent, future research should include studies to identify how resistance might develop. Once the mechanisms are understood, several strategies can be employed to combat resistance. These include designing derivatives that can bind to mutated targets, developing compounds that are not substrates for efflux pumps, or using the drug in combination with an inhibitor of the resistance mechanism (e.g., an efflux pump inhibitor). researchgate.net
| Resistance Mechanism | Description | Potential Counter-Strategy |
|---|---|---|
| Target Alteration | Mutations in the drug's molecular target reduce binding affinity. nih.gov | Design next-generation inhibitors that can bind to both the original and mutated targets. |
| Drug Efflux | Overexpression of membrane pumps (e.g., ABC transporters) that expel the drug from the cell. researchgate.nethilarispublisher.com | Co-administer with an efflux pump inhibitor; design derivatives that are poor substrates for the pumps. |
| Drug Inactivation | Enzymatic modification of the drug into an inactive form. hilarispublisher.com | Modify the drug's structure to block the site of enzymatic inactivation. |
| Bypass Pathways | Activation of alternative cellular pathways to compensate for the drug's effect. hilarispublisher.com | Use combination therapy targeting both the primary and the bypass pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
